Methyl 1H-[1]benzofuro[3,2-b]pyrrole-2-carboxylate
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Overview
Description
Methyl 1H-1benzofuro[3,2-b]pyrrole-2-carboxylate is a heterocyclic compound with a complex structure that includes fused benzofuran and pyrrole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1H-1benzofuro[3,2-b]pyrrole-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of p-toluenesulfonic acid in toluene, which facilitates the formation of the benzofuro[3,2-b]pyrrole core . The reaction conditions often require careful control of temperature and solvent to ensure the desired product yield.
Industrial Production Methods
Industrial production methods for Methyl 1H-1benzofuro[3,2-b]pyrrole-2-carboxylate are not well-documented, likely due to its specialized use in research rather than large-scale manufacturing. the principles of organic synthesis, such as batch processing and the use of catalytic agents, would apply to its production.
Chemical Reactions Analysis
Types of Reactions
Methyl 1H-1benzofuro[3,2-b]pyrrole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and specific solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce more saturated compounds.
Scientific Research Applications
Methyl 1H-1benzofuro[3,2-b]pyrrole-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies of enzyme interactions and metabolic pathways.
Industry: Its unique structure makes it a candidate for materials science research, including the development of new polymers and other advanced materials
Mechanism of Action
The mechanism of action of Methyl 1H-1benzofuro[3,2-b]pyrrole-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Methyl 1-(2-oxiranylmethyl)-1H- 1benzofuro[3,2-b]pyrrole-2-carboxylate : This compound has a similar core structure but includes an oxirane ring, which can confer different reactivity and biological activity .
- 1H-pyrrole-2-carboxylate derivatives : These compounds share the pyrrole core and can have similar chemical properties but differ in their specific substituents and overall structure .
Uniqueness
Methyl 1H-1benzofuro[3,2-b]pyrrole-2-carboxylate is unique due to its fused benzofuran and pyrrole rings, which provide a distinct set of chemical and biological properties. This uniqueness makes it valuable for specialized research applications where other compounds might not be as effective.
Properties
IUPAC Name |
methyl 1H-[1]benzofuro[3,2-b]pyrrole-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO3/c1-15-12(14)8-6-10-11(13-8)7-4-2-3-5-9(7)16-10/h2-6,13H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOWSNWURKKOALC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(N1)C3=CC=CC=C3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30570605 |
Source
|
Record name | Methyl 1H-[1]benzofuro[3,2-b]pyrrole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30570605 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
155445-31-1 |
Source
|
Record name | Methyl 1H-benzofuro[3,2-b]pyrrole-2-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=155445-31-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 1H-[1]benzofuro[3,2-b]pyrrole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30570605 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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